ARN22089

CDC42 GTPase Binding affinity Microscale thermophoresis

Researchers targeting CDC42 signaling in oncology face a critical gap: existing inhibitors (ML141, ZCL278) lack the mechanistic specificity and oral bioavailability required for robust in vivo validation. ARN22089 solves this by directly blocking CDC42-effector interactions without affecting GTP binding, enabling precise pathway dissection. · Orally bioavailable; achieves sustained target engagement at 25 mg/kg QD in BRAF-mutant melanoma GEMM/PDX models. · Uniquely inhibits tumor angiogenesis in 3D vascularized microtumor (VMT) models-a property not shared by ML141 or ZCL278. · Serves as the reference standard for SAR studies of 4-piperidine trisubstituted pyrimidines, with ~30 analogs characterized.

Molecular Formula C23H27N5
Molecular Weight 373.5 g/mol
Cat. No. B12371443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN22089
Molecular FormulaC23H27N5
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4CCNCC4
InChIInChI=1S/C23H27N5/c1-28(2)20-10-6-9-19(15-20)25-22-16-21(17-7-4-3-5-8-17)26-23(27-22)18-11-13-24-14-12-18/h3-10,15-16,18,24H,11-14H2,1-2H3,(H,25,26,27)
InChIKeyBWJICNGLWINASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARN22089: Trisubstituted Pyrimidine CDC42 Interaction Inhibitor


3-N,3-N-dimethyl-1-N-(6-phenyl-2-piperidin-4-ylpyrimidin-4-yl)benzene-1,3-diamine, also designated as ARN22089, is a novel trisubstituted pyrimidine derivative (CAS: 2248691-29-2, C23H27N5, MW: 373.49) that functions as a selective inhibitor of CDC42 GTPase-effector interactions [1]. The compound exhibits a predicted basic pKa of 9.51 ± 0.10 and a predicted boiling point of 576.6 ± 50.0 °C . Its mechanism of action involves blocking the interaction between CDC42 family GTPases (CDC42, RHOJ, RHOQ) and specific downstream effectors without affecting the binding between closely related GTPases (RAC1, RAS, RAL) and their downstream effectors [2].

Target Engagement Blocks CDC42/RHOJ/RHOQ effector interactions without inhibiting GTP binding
Selectivity Profile Reported selectivity over RAC1, RAS, RAL GTPase-effector pairs
Research Tool Dissects CDC42 pathway signaling distinct from related GTPase cascades

Why In-Class CDC42 Inhibitors Cannot Substitute for ARN22089


Although multiple small-molecule CDC42 inhibitors exist (e.g., ML141, ZCL278, Casin, R-ketorolac), they operate via distinct mechanisms and exhibit markedly different binding affinities and pharmacokinetic profiles. ML141 is a non-competitive allosteric inhibitor that prevents GTP binding with an IC50 of 200 nM in biochemical assays , while ZCL278 selectively blocks interactions between CDC42 and the GEF Intersectin with a Kd of 11.4 μM . ARN22089, in contrast, directly targets the CDC42 effector interaction interface and demonstrates superior binding to purified CDC42 compared with all four of these known inhibitors . Furthermore, ARN22089 possesses oral bioavailability and in vivo efficacy in BRAF-mutant melanoma models, a property not established for many comparator compounds [1]. These mechanistic and pharmacological differences preclude simple substitution within experimental workflows or drug discovery programs.

Mechanism
Direct effector-interface inhibition
Allosteric GTP-binding (ML141) or GEF-interface (ZCL278) blockade
Binding Affinity
Reported lower Kd than tested comparators (MST)
ML141 IC50 200 nM; ZCL278 Kd 11.4 µM (different assay conditions)
In Vivo Model Context
Reported tumor growth inhibition in BRAF-mutant models
In vivo model-response data limited or not uniformly characterized
Oral PK Data
Reported oral exposure in mice (T1/2 71 min)
Oral PK parameters not established for most comparators

Quantitative Differentiation of ARN22089


Superior CDC42 Binding Affinity vs. Existing Inhibitors

In a direct binding comparison using microscale thermophoresis (MST), ARN22089 exhibited superior binding to purified CDC42 protein compared with four known CDC42 inhibitors: ZCL278, ML141, R-ketorolac, and Casin [1]. While quantitative Kd values for all comparators were not uniformly reported, the binding curve for ARN22089 demonstrated a significantly lower Kd (indicating higher affinity) than the comparator curves shown in Figure 6B of the primary publication [1].

Binding Affinity
Head-to-head
ARN22089 curve showed lower Kd (higher affinity) than ZCL278, ML141, R-ketorolac, Casin (MST).
Supports lower-concentration target engagement context; off-target review required.
Exact Kd values not uniformly reported; comparator Kd: ZCL278 11.4 µM, ML141 IC50 200 nM.
CDC42 GTPase Binding affinity Microscale thermophoresis

In Vivo Tumor Growth Inhibition in BRAF-Mutant Melanoma

ARN22089 demonstrated statistically significant inhibition of tumor growth in two in vivo models of BRAF-mutant melanoma: a genetically engineered mouse model (GEMM) and patient-derived xenografts (PDXs) [1]. In the GEMM, oral administration of ARN22089 (25 mg/kg, once daily) reduced tumor volume by approximately 60% relative to vehicle-treated controls after 21 days of treatment [1]. In PDX models derived from BRAF-mutant melanoma patients, ARN22089 treatment resulted in tumor growth inhibition ranging from 45% to 70% depending on the specific PDX line [1].

In Vivo Model Response
Model endpoint
~60% tumor volume reduction (GEMM); 45–70% TGI (PDX models).
Reported tumor growth inhibition in BRAF-mutant models; vehicle-controlled endpoint.
p < 0.01; oral 25 mg/kg QD; genetically engineered mouse and PDX models.
Melanoma BRAF mutation Patient-derived xenograft In vivo efficacy

Oral Pharmacokinetic Profile and Plasma Exposure

ARN22089 exhibits a favorable pharmacokinetic profile following oral administration in mice, with a plasma half-life (T1/2) of 71 minutes and moderate microsomal stability (T1/2 = 27 minutes) [1]. The compound achieves a maximum plasma concentration (Cmax) of approximately 1.2 μM following a single 25 mg/kg oral dose, with an area under the curve (AUC0-24h) of 8.4 μM·h [1]. In contrast, the optimized follow-up compound ARN25062 (compound 27) demonstrated improved plasma stability (T1/2 > 120 min) and microsomal stability (T1/2 = 45 min) but with a different selectivity profile [1].

Oral PK Profile (Mouse)
Cross-study
T1/2 71 min; Cmax 1.2 µM; AUC0-24h 8.4 µM·h vs. ARN25062 T1/2 >120 min.
Supports oral dosing for in vivo studies; follow-up compound ARN25062 shows longer half-life but different selectivity.
Male C57BL/6 mice, 25 mg/kg oral gavage; plasma and microsomal stability assays.
Pharmacokinetics Oral bioavailability Plasma half-life

Optimal Research and Preclinical Application Scenarios


CDC42 Signaling in BRAF-Mutant Melanoma Models

ARN22089 is ideally suited for preclinical studies examining the role of CDC42 GTPase signaling in BRAF-mutant melanoma. Its demonstrated in vivo efficacy in both GEMM and PDX models [1] makes it the compound of choice for validating CDC42 as a therapeutic target in this indication. Researchers can administer ARN22089 orally at 25 mg/kg once daily to achieve sustained target engagement and tumor growth inhibition over multi-week studies [1].

Comparative Mechanistic Studies of CDC42 Inhibition Modalities

ARN22089's unique mechanism—direct blockade of CDC42-effector interactions without affecting GTP binding or GEF-mediated activation [1]—distinguishes it from allosteric inhibitors like ML141 and GEF-interface inhibitors like ZCL278. Researchers comparing downstream signaling consequences (e.g., PAK phosphorylation, MAPK activation, S6 phosphorylation) across different CDC42 inhibitor classes should include ARN22089 as the prototypical effector-interaction blocker [2].

SAR Studies of Trisubstituted Pyrimidine Leads

ARN22089 serves as the foundational lead compound for SAR exploration of 4-piperidine-containing trisubstituted pyrimidines. The J. Med. Chem. 2023 publication describes approximately 30 analogs centered on ARN22089, with detailed data on how modifications at R1 (phenyl/pyridine), R2 (aniline substituents), and R3 (piperidine position/substitution) impact antiproliferative activity, solubility, and metabolic stability [1]. Researchers designing next-generation CDC42 inhibitors should use ARN22089 as the reference standard against which to benchmark potency, selectivity, and drug-like properties.

Tumor Angiogenesis in 3D Vascularized Microtumor Models

ARN22089 uniquely inhibits tumor angiogenesis in three-dimensional vascularized microtumor (VMT) models in vitro [1]. This property, not reported for ML141 or ZCL278, positions ARN22089 as the preferred tool compound for ex vivo studies examining the intersection of CDC42 signaling, endothelial cell function, and tumor vascularization. The VMT model provides a physiologically relevant platform for assessing anti-angiogenic effects prior to in vivo implantation studies [2].

Application
Selection Property
Validation Focus
BRAF-mutant melanoma signaling studies
CDC42 effector-interaction blockade
In vivo model-response endpoint validation
Comparative CDC42 inhibition modality studies
Unique mechanism (effector vs. GEF/GTP interface)
Downstream signaling comparison (PAK, MAPK, S6)
SAR exploration of trisubstituted pyrimidines
Lead compound benchmark
Potency, selectivity, and drug-like property reference
Tumor angiogenesis in vascularized microtumor models
Anti-angiogenesis assay platform
Vascularization endpoint assessment in 3D models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN22089

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.